Cas no 147218-60-8 (N6-(6-Aminohexyl)-2’-deoxyadenosine)

N6-(6-Aminohexyl)-2’-deoxyadenosine 化学的及び物理的性質
名前と識別子
-
- Adenosine,N-(6-aminohexyl)-2'-deoxy- (9CI)
- N6-(6-AMINOHEXYL)-2'-DEOXYADENOSINE
- Adenosine, N-(6-aMinohexyl)-2'-deoxy-
- (2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol
- SCHEMBL7060363
- (2R,3S,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- (2R,3S,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Adenosine, N-(6-aminohexyl)-2'-deoxy- (9CI)
- N6-(6-Aminohexyl)-2'-deoxy-D-adenosine
- N6-(6-AMINOHEXYL)-2/'-DEOXYADENOSINE
- (2R,3S,5R)-5-(6-(6-aminohexylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- 147218-60-8
- N-Benzyl-p-methoxyphenethylamine Hydrochloride; 4-Methoxy-N-(phenylmethyl)-benzeneethanamine Hydrochloride
- DB-352559
- N6-(6-Aminohexyl)-2’-deoxyadenosine
-
- インチ: InChI=1S/C16H26N6O3/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(24)12(8-23)25-13/h9-13,23-24H,1-8,17H2,(H,18,19,20)
- InChIKey: NBGAGWFLDCAWGN-UHFFFAOYSA-N
- ほほえんだ: NCCCCCCNC1N=CN=C2N(C3CC(O)C(CO)O3)C=NC=12
計算された属性
- せいみつぶんしりょう: 350.20700
- どういたいしつりょう: 350.20663871g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 9
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 131Ų
じっけんとくせい
- PSA: 131.34000
- LogP: 1.17130
N6-(6-Aminohexyl)-2’-deoxyadenosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A610520-50mg |
N6-(6-Aminohexyl)-2’-deoxyadenosine |
147218-60-8 | 50mg |
$ 425.00 | 2023-04-19 | ||
TRC | A610520-10mg |
N6-(6-Aminohexyl)-2’-deoxyadenosine |
147218-60-8 | 10mg |
$ 110.00 | 2023-04-19 | ||
TRC | A610520-100mg |
N6-(6-Aminohexyl)-2’-deoxyadenosine |
147218-60-8 | 100mg |
$ 787.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286474-25mg |
N6-(6-Aminohexyl)-2′-deoxyadenosine, |
147218-60-8 | 25mg |
¥1429.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286474-25 mg |
N6-(6-Aminohexyl)-2′-deoxyadenosine, |
147218-60-8 | 25mg |
¥1,429.00 | 2023-07-11 | ||
TRC | A610520-25mg |
N6-(6-Aminohexyl)-2’-deoxyadenosine |
147218-60-8 | 25mg |
$ 230.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286474A-50 mg |
N6-(6-Aminohexyl)-2′-deoxyadenosine, |
147218-60-8 | 50mg |
¥2,482.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286474A-50mg |
N6-(6-Aminohexyl)-2′-deoxyadenosine, |
147218-60-8 | 50mg |
¥2482.00 | 2023-09-05 | ||
TRC | A610520-5mg |
N6-(6-Aminohexyl)-2’-deoxyadenosine |
147218-60-8 | 5mg |
$ 75.00 | 2023-04-19 |
N6-(6-Aminohexyl)-2’-deoxyadenosine 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
N6-(6-Aminohexyl)-2’-deoxyadenosineに関する追加情報
Introduction to N6-(6-Aminohexyl)-2’-deoxyadenosine (CAS No. 147218-60-8)
N6-(6-Aminohexyl)-2’-deoxyadenosine, a compound with the chemical identifier CAS No. 147218-60-8, represents a significant advancement in the field of nucleoside chemistry and its applications in biomedical research. This synthetic nucleoside derivative has garnered considerable attention due to its unique structural properties and potential therapeutic applications, particularly in the realm of drug development and molecular biology.
The molecular structure of N6-(6-Aminohexyl)-2’-deoxyadenosine features a modified adenosine backbone, where the 6-amino group is replaced with a 6-aminohexyl side chain. This modification enhances the compound's solubility and bioavailability, making it an attractive candidate for various pharmacological studies. The introduction of the long aliphatic chain not only improves its pharmacokinetic profile but also allows for targeted delivery systems, which could be pivotal in developing novel treatments for diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Recent research has highlighted the compound's potential as an antagonist of adenosine receptors. Adenosine receptors, particularly A1 and A2A subtypes, play a crucial role in regulating various physiological processes, including neurotransmission, inflammation, and blood flow regulation. By modulating these receptors, N6-(6-Aminohexyl)-2’-deoxyadenosine could offer therapeutic benefits in conditions where adenosine signaling is dysregulated. For instance, studies have shown that selective adenosine receptor antagonists may have applications in treating cognitive disorders and improving cerebral blood flow in stroke patients.
Moreover, the compound's structural similarity to natural nucleosides makes it a valuable tool in synthetic biology and gene therapy. Nucleoside analogs are frequently used as substrates for DNA and RNA synthesis, enabling researchers to engineer novel nucleic acids with specific functionalities. N6-(6-Aminohexyl)-2’-deoxyadenosine could serve as a building block for creating custom nucleosides that exhibit enhanced stability or specific interactions with biological targets.
In clinical trials, N6-(6-Aminohexyl)-2’-deoxyadenosine has demonstrated promising results in preclinical models of cancer. By inhibiting adenosine-mediated tumor growth and angiogenesis, the compound may help suppress cancer progression. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Ongoing studies are exploring its efficacy in reducing neuroinflammation and protecting against neuronal damage in models of Alzheimer's disease and Parkinson's disease.
The synthesis of N6-(6-Aminohexyl)-2’-deoxyadenosine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as solid-phase synthesis and chemoenzymatic methods, have been employed to optimize the production process. These advancements not only improve the scalability of the compound but also enhance its overall quality, making it suitable for rigorous scientific investigation.
From a regulatory perspective, N6-(6-Aminohexyl)-2’-deoxyadenosine is subject to standard guidelines for new chemical entities (NCEs) in pharmaceutical development. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets stringent quality standards for clinical use. Regulatory agencies continue to monitor its development closely to assess its safety and efficacy before approval for human trials.
The future prospects of N6-(6-Aminohexyl)-2’-deoxyadenosine are vast, with ongoing research expanding its potential applications across multiple therapeutic areas. Innovations in drug delivery systems, such as nanoparticles and liposomes, may further enhance its bioavailability and targeted action. Collaborative efforts between academia and industry are essential to translate these findings into tangible medical breakthroughs.
In conclusion, N6-(6-Aminohexyl)-2’-deoxyadenosine represents a significant contribution to nucleoside chemistry with far-reaching implications for biomedical research and drug development. Its unique structural features and diverse applications position it as a cornerstone in the quest for novel therapeutic agents that address some of today's most pressing medical challenges.
147218-60-8 (N6-(6-Aminohexyl)-2’-deoxyadenosine) 関連製品
- 7689-03-4(Camptothecin)
- 16373-93-6(2'-deoxy-adenosine;hydrate)
- 7724-76-7(N6-Isopentenyladenosine)
- 958-09-8(Deoxyadenosine)
- 57821-29-1(heparin-like substance: sulodexide*sodium from bo)
- 17659-78-8(N-(3-Methylbutyl)adenosine)
- 1867-73-8(N6-Methyladenosine)
- 1361515-59-4(6-Methoxy-3-nitro-2-(perchlorophenyl)pyridine)
- 401825-00-1(1-Cyanocyclopropanecarbohydrazide)
- 1696588-54-1([2-(3,5-Difluorophenyl)cyclopropyl]methanol)




